Einecs 306-024-0
Description
Historical Context of Dihydrogen Phosphate (B84403) Derivatives
The study of dihydrogen phosphate derivatives is rooted in the broader history of organic chemistry and the investigation of phosphorus-containing compounds. Early research in the 19th century laid the groundwork for understanding the fundamental nature of phosphoric acid and its ability to form esters and salts. The synthesis of the first organophosphorus compound in the mid-1800s marked a significant milestone, opening the door to the exploration of a vast new class of molecules.
Throughout the 20th century, the field of organophosphate chemistry expanded dramatically, driven by various industrial and academic interests. A significant portion of this research was directed towards the development of pesticides and nerve agents, which, while highlighting the potent biological activity of these compounds, also spurred further investigation into their mechanisms of action and potential therapeutic uses. This era of intensive research led to a deeper understanding of the vital role of phosphate groups in biological systems, including their function in energy transfer (e.g., ATP), genetic material (DNA and RNA), and cellular signaling.
The development of dihydrogen phosphate derivatives, such as the subject of this article, represents a more recent and nuanced area of study. The focus has shifted towards creating compounds with specific biological targets and improved physicochemical properties. The combination of a phosphate moiety with various organic molecules, like the cyclohexanamine and the dihydroxypropyl group in this case, allows for the fine-tuning of properties such as solubility, stability, and bioavailability.
Significance and Research Gaps Pertaining to Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
The significance of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate lies in its potential as a bioactive molecule or a precursor to such molecules. ontosight.ai The presence of the phosphate group suggests a role in interacting with biological systems, as phosphate is a ubiquitous component of many essential biomolecules. The cyclohexanamine moiety can influence the compound's lipophilicity and ability to cross biological membranes. The 2,3-dihydroxypropyl group provides hydroxyl functionalities that can participate in hydrogen bonding, further influencing its interaction with biological targets.
Despite its potential, there are significant research gaps in the current understanding of this specific compound. Publicly available scientific literature lacks detailed studies on its synthesis, characterization, and biological activity. While general statements about its potential use in life sciences and medical technology exist, specific research findings are not readily accessible. ontosight.ai Key areas where knowledge is limited include:
Detailed Synthesis and Characterization: While the constituent parts are known, specific, optimized synthetic routes and comprehensive characterization of the resulting salt's properties are not widely published.
Pharmacological Profile: There is a lack of data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action) of the compound.
Biological Activity: Specific biological targets and the therapeutic potential of the compound have not been thoroughly investigated or reported in peer-reviewed literature.
Structure-Activity Relationships: Without a range of analogous compounds and their corresponding activity data, it is difficult to establish clear structure-activity relationships that could guide further drug design and development.
Scope and Objectives of Academic Inquiry into Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Given the existing research gaps, the scope of future academic inquiry into Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate would likely be broad, encompassing fundamental chemistry, biochemistry, and pharmacology. The primary objectives of such research would be to:
Develop and Optimize Synthetic Methodologies: A key objective would be to establish efficient and scalable synthetic routes to produce the compound with high purity and yield. This would be a prerequisite for any further biological evaluation.
Thorough Physicochemical Characterization: A comprehensive analysis of the compound's physical and chemical properties, including its solubility, stability under various conditions, and crystal structure, would be essential.
Elucidate Biological Activity and Mechanism of Action: A primary goal would be to screen the compound for various biological activities and, if any are identified, to determine its mechanism of action at the molecular level. This could involve a range of in vitro and in vivo studies.
Investigate Potential Therapeutic Applications: Based on its biological activity, research would aim to explore the compound's potential as a therapeutic agent for specific diseases. This would involve preclinical studies to assess its efficacy and safety.
Explore its Role as a Biochemical Probe: The compound could also be investigated as a tool to study specific biological pathways or enzymatic processes, given the importance of phosphate groups in cellular function.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate are not extensively available in the public domain. However, some properties can be predicted based on its chemical structure.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H23NO6P |
| Molecular Weight | 272.26 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in water |
| pKa | Data not available |
Properties
CAS No. |
95648-82-1 |
|---|---|
Molecular Formula |
C21H48N3O6P |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/3C6H13N.C3H9O6P/c3*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h3*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8) |
InChI Key |
IFNNZNVNVUCBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Cyclohexanamine;2,3 Dihydroxypropyl Dihydrogen Phosphate
Novel Synthetic Routes to Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate (B84403)
The preparation of monoalkyl dihydrogen phosphates, such as 2,3-dihydroxypropyl dihydrogen phosphate, and their subsequent isolation as amine salts like the cyclohexanamine salt, involves several strategic approaches. These methods aim to achieve selective phosphorylation of the polyol starting material, glycerol (B35011), and then efficiently form the desired salt.
Catalytic Approaches in Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate Synthesis
The direct phosphorylation of alcohols can be plagued by the formation of di- and triesters as byproducts. Catalytic methods have been developed to enhance selectivity and efficiency. One notable approach involves the activation of phosphoric acid or its derivatives.
A one-pot procedure for the phosphorylation of alcohols utilizes tetrabutylammonium (B224687) dihydrogen phosphate in conjunction with trichloroacetonitrile. researchgate.netlookchem.com The proposed mechanism for this reaction suggests the activation of the phosphate by trichloroacetonitrile, rather than the alcohol. lookchem.com This activation leads to the formation of a reactive 'mixed anhydride' intermediate, which is then susceptible to nucleophilic attack by the alcohol's hydroxyl group. researchgate.net This method has been successfully applied to the phosphorylation of a variety of primary and secondary alcohols. lookchem.com The resulting phosphate monoester can then be isolated as its ammonium (B1175870) or, in this case, cyclohexylammonium salt. lookchem.comresearchgate.net
Another catalytic approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. DCC is a powerful dehydrating agent that facilitates the formation of esters from carboxylic acids and alcohols, and this reactivity extends to the formation of phosphate esters from phosphoric acid derivatives. researchgate.net The reaction of carbodiimides with mono- and di-esters of phosphoric acid is a well-established method for preparing pyrophosphates and other phosphate esters. researchgate.net
A general procedure for the synthesis of monoalkyl phosphates involves the esterification of phosphoric acid with the corresponding alcohol in the presence of acetic anhydride. The resulting phosphate ester is often isolated as its cyclohexylamine (B46788) salt to facilitate purification and handling. rsc.org For instance, the synthesis of monoalkyl phosphate esters has been achieved, and the products were initially isolated as their cyclohexylamine salts, such as [CyNH3]2[(CF3CH2O)PO3]·H2O. rsc.org
The table below summarizes catalytic approaches relevant to the synthesis of the parent phosphate ester.
| Catalyst/Activating Agent | Substrates | Key Features |
| Trichloroacetonitrile | Alcohol, Tetrabutylammonium dihydrogen phosphate | One-pot procedure, proceeds via a reactive mixed anhydride. researchgate.netlookchem.com |
| Dicyclohexylcarbodiimide (DCC) | Alcohol, Phosphoric acid derivative | Powerful dehydrating agent, facilitates ester formation. researchgate.net |
| Acetic Anhydride | Alcohol, Phosphoric acid | Used for esterification, product isolated as cyclohexylamine salt. rsc.org |
Green Chemistry Principles in Synthesis of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Green chemistry principles are increasingly being applied to organophosphorus synthesis to reduce environmental impact and improve efficiency. mdpi.com These principles include the use of less hazardous reagents, solvent-free conditions, and energy-efficient methods like microwave-assisted synthesis.
Microwave irradiation has been shown to be a valuable tool in organophosphorus chemistry, often leading to shorter reaction times, higher yields, and the ability to conduct reactions without a solvent. mdpi.comresearchgate.net For instance, the microwave-assisted synthesis of α-hydroxyphosphonates from arylaldehydes and dialkyl phosphites can be performed under solvent-free conditions. semanticscholar.org This methodology could potentially be adapted for the phosphorylation of glycerol. The application of microwave heating can enhance reactions that are otherwise slow or require harsh conditions, and in some cases, it can even substitute for a catalyst. mdpi.com
Biocatalysis represents another key green chemistry approach. Enzymes such as kinases can catalyze the specific phosphorylation of alcohols. libretexts.org For example, glycerol kinase catalyzes the phosphorylation of glycerol to produce glycerol-3-phosphate, a key intermediate in several metabolic pathways. wikipedia.org This enzymatic approach offers high selectivity and operates under mild, aqueous conditions. The use of enzymes like glycerol kinase can be part of a sustainable enzymatic network for the continuous formation of glycerol 3-phosphate. nih.govacs.org
The following table outlines some green chemistry approaches applicable to the synthesis of glycerol phosphate.
| Green Chemistry Approach | Method | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to drive the reaction. | Shorter reaction times, higher yields, potential for solvent-free conditions. mdpi.comresearchgate.net |
| Biocatalysis | Use of enzymes like glycerol kinase. | High selectivity, mild reaction conditions, aqueous solvent. libretexts.orgwikipedia.org |
| Atom Economy | One-pot syntheses. | Reduces waste by incorporating most atoms from the reactants into the final product. researchgate.netlookchem.com |
Reaction Kinetics and Mechanisms Involving Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Understanding the kinetics and mechanisms of the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and predicting its behavior.
Kinetic Studies of Formation and Transformation
For reactions involving dicyclohexylcarbodiimide (DCC), kinetic studies have been performed in the context of other reactions it mediates, such as its role as an inhibitor of oxidative phosphorylation. nih.gov The kinetics of inhibition and binding of DCC to mitochondrial components have been investigated, providing a basis for understanding its reactivity. acs.org
In the context of enzymatic synthesis, the kinetics of glycerol kinase, which phosphorylates glycerol, follow Michaelis-Menten kinetics. The rate of glycerol 3-phosphate formation can be monitored and is dependent on the concentrations of glycerol and the phosphate donor (typically ATP). nih.govacs.org
Mechanistic Investigations of Phosphorylation Reactions
The mechanism of phosphorylation of an alcohol can proceed through several pathways depending on the reagents used.
When using an activating agent like trichloroacetonitrile, the proposed mechanism involves the initial activation of the dihydrogen phosphate to form a reactive mixed anhydride. The alcohol's hydroxyl group then acts as a nucleophile, attacking the phosphorus center and displacing the activating group. lookchem.com
In the Atherton-Todd reaction, which involves the reaction of a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride, the mechanism has been a subject of investigation. One proposed mechanism involves the initial dealkylation of the phosphite by the amine, followed by reaction with carbon tetrachloride to form a chlorophosphate intermediate, which is then attacked by the amine nucleophile. beilstein-journals.org Cyclohexylamine has been used as the nucleophilic amine in studies of this reaction's mechanism. beilstein-journals.orgbeilstein-journals.org
For carbodiimide-mediated couplings, such as with DCC, the mechanism is well-understood for amide bond formation and is analogous for phosphate ester formation. The carbodiimide (B86325) activates the phosphate group, making it a better electrophile for attack by the alcohol nucleophile. nih.gov
The general mechanism for the reaction of nucleophiles with organophosphorus esters can follow three main pathways: a stepwise associative mechanism with a pentacoordinate intermediate, a concerted S_N2-like mechanism, or a stepwise dissociative mechanism involving a metaphosphate intermediate. frontiersin.org The operative mechanism depends on the substrate, nucleophile, and solvent conditions. frontiersin.org
Post-Synthetic Modification and Derivatization of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Post-synthetic modification (PSM) and derivatization are powerful tools for altering the properties of a molecule or for preparing it for further applications, such as conjugation to other molecules.
The 2,3-dihydroxypropyl moiety of the title compound offers two hydroxyl groups that are available for further chemical modification. These hydroxyl groups can undergo typical alcohol reactions, such as esterification or etherification. Site-selective modification of polyols is a significant challenge in chemistry, but methods exist to achieve this, for example, through the use of co-catalytic systems that can direct the reaction to a specific hydroxyl group. d-nb.info
The phosphate group itself can also be a site for modification. For instance, alkyl phosphate amine salts can be post-treated with a variety of agents to alter their properties for specific applications, such as in lubricants. google.com The amine salt form, in this case, the cyclohexylammonium salt, is often a handle for purification and can be exchanged for other cations, such as alkali metals, via ion exchange resins. rsc.org This allows for the preparation of a range of different salt forms with potentially different physical and chemical properties. rsc.org
Derivatization is also a key step in the analysis of such compounds. For example, the hydroxyl groups of 2,3-dihydroxypropyl dihydrogen phosphate can be derivatized with silylating agents like bis-(trimethylsilyl)-trifluoroacetamide to make the compound more volatile for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com
The amine part of the salt, cyclohexylamine, can also be a point of modification, although this would typically involve breaking the salt and reacting the free amine. Post-synthetic modification of amine-functionalized materials is a well-established field, particularly in the context of metal-organic frameworks (MOFs), where the amine can be converted to an imine or a secondary amine. rsc.orgresearchgate.net
The table below provides examples of potential post-synthetic modifications.
| Modification Site | Reaction Type | Potential Reagents | Purpose |
| Dihydroxypropyl -OH groups | Esterification | Acyl chlorides, Carboxylic acids | Altering polarity, adding functional groups. |
| Dihydroxypropyl -OH groups | Etherification | Alkyl halides | Introducing different alkyl chains. |
| Dihydroxypropyl -OH groups | Silylation | Silylating agents (e.g., BSTFA) | Derivatization for GC-MS analysis. mdpi.com |
| Phosphate group | Cation Exchange | Ion exchange resin | Preparation of different salt forms (e.g., sodium, lithium). rsc.org |
| Cyclohexylamine (as free amine) | Imine formation | Aldehydes | Introduction of new functional groups. rsc.org |
Advanced Analytical Techniques for Cyclohexanamine;2,3 Dihydroxypropyl Dihydrogen Phosphate
Chromatographic Separations and Detection of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate (B84403)
Chromatographic techniques are fundamental for separating the compound from impurities and for its quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential byproducts.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for such polar compounds.
Methodology & Findings:
A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. fabad.org.tr The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. fabad.org.troatext.com For the analysis of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate, a phosphate buffer system could be employed to maintain a constant pH and ensure reproducible retention times. google.com
Detection can be achieved using a Diode Array Detector (DAD) or a UV detector. fabad.org.troatext.com Since the cyclohexylamine (B46788) moiety lacks a strong chromophore, derivatization might be necessary to enhance UV detection or to enable fluorescence detection, thereby increasing sensitivity.
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
This table represents a typical starting point for method development for a compound of this nature, based on established HPLC methods for related substances. fabad.org.tr
Gas Chromatography (GC) for Volatile Byproducts
While the parent compound is not suitable for direct GC analysis due to its low volatility and thermal lability, GC is an invaluable tool for the detection and quantification of volatile byproducts or impurities that may be present. For instance, residual cyclohexylamine from the synthesis process could be analyzed by GC.
Methodology & Findings:
For the analysis of volatile amines like cyclohexylamine, a capillary column with a polar stationary phase is often preferred. Flame Ionization Detection (FID) is a common choice for carbon-containing analytes. To improve peak shape and reduce tailing of amines, the sample can be derivatized prior to injection.
Illustrative GC Parameters for a Volatile Amine Impurity:
| Parameter | Value |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Initial hold, followed by a temperature ramp to ensure separation |
This table provides a general framework for the GC analysis of potential volatile impurities associated with the synthesis of the target compound.
Spectroscopic Characterization of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework, while ³¹P NMR would be specific for the phosphate group.
Research Findings:
¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the cyclohexyl ring, typically in the upfield region. The protons on the 2,3-dihydroxypropyl chain would appear as a series of multiplets, with their chemical shifts influenced by the adjacent hydroxyl and phosphate groups. researchgate.net
¹³C NMR: The ¹³C NMR would show distinct signals for each carbon atom in the cyclohexylamine and the dihydroxypropyl phosphate moieties, confirming the carbon skeleton.
³¹P NMR: A single resonance in the ³¹P NMR spectrum would confirm the presence of the dihydrogen phosphate group.
Predicted ¹H NMR Chemical Shift Ranges:
| Protons | Predicted Chemical Shift (ppm) |
| Cyclohexyl (CH, CH₂) | 1.0 - 3.0 |
| Dihydroxypropyl (CH, CH₂) | 3.5 - 4.5 |
| Amine (NH₂) & Hydroxyl (OH) | Broad signals, variable |
This table is illustrative, showing expected regions for proton signals based on general NMR principles for similar functional groups. chemicalbook.comhmdb.ca
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. Techniques like Electrospray Ionization (ESI) are suitable for polar and non-volatile compounds.
Research Findings:
In ESI-MS, the compound would likely be observed as protonated molecules [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation analysis (MS/MS) would show characteristic losses, such as the loss of the cyclohexylamine moiety or water molecules from the dihydroxypropyl chain, further confirming the structure.
Expected Mass Spectral Data:
| Ion | Description |
| [M+H]⁺ | Molecular ion peak corresponding to the entire salt complex. |
| [C₆H₁₄N]⁺ | Fragment ion corresponding to the protonated cyclohexylamine. |
| [C₃H₉O₆P + H]⁺ | Fragment ion corresponding to the protonated 2,3-dihydroxypropyl dihydrogen phosphate. |
This table outlines the expected major ions in the mass spectrum, which would be key to confirming the compound's identity. nist.gov
Infrared (IR) and Raman Spectroscopy in Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies. utdallas.edu
Research Findings:
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations from the dihydroxypropyl group and N-H stretching from the cyclohexylamine. utdallas.edu A strong band corresponding to the P=O stretching of the phosphate group would be expected around 1200-1250 cm⁻¹. Other characteristic C-H, C-N, and C-O stretching and bending vibrations would also be present. nist.gov
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton of the cyclohexyl ring. The P-O single bond vibrations would also be Raman active. utdallas.edu
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H / N-H stretch | 3200 - 3600 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| P=O stretch | 1200 - 1250 |
| C-O stretch | 1000 - 1150 |
This table summarizes key IR absorption frequencies that would be anticipated for the verification of the functional groups within the molecule. researchgate.netpg.edu.pl
Electroanalytical Methods and Sensor Development for Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Electroanalytical methods offer a promising avenue for the analysis of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate due to their inherent sensitivity, selectivity, and potential for miniaturization. While specific research on the electroanalysis of this particular salt is limited, the analysis of its constituent ions—cyclohexanamine and 2,3-dihydroxypropyl dihydrogen phosphate—can be approached using established electroanalytical principles.
The electroanalytical techniques applicable to this compound can be broadly categorized into voltammetric methods, potentiometric sensors, and biosensors. These methods leverage the electrochemical properties of the phosphate group and the amine group.
Voltammetric Techniques:
Voltammetric methods, such as linear sweep voltammetry (LSV) and square-wave voltammetry (SWV), are powerful tools for the analysis of electroactive species. For phosphate esters, voltammetry can be employed to monitor their hydrolysis byproducts. astm.org In the case of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate, indirect analysis could be achieved by monitoring the electrochemical signature of its potential degradation products.
A particularly relevant approach is stripping voltammetry, which involves a preconcentration step to enhance sensitivity. For organophosphate compounds, zirconia nanoparticles have been effectively used as a sorbent on the electrode surface due to the strong affinity between zirconia and the phosphoric group. capes.gov.brnih.gov This principle could be adapted for the analysis of 2,3-dihydroxypropyl dihydrogen phosphate.
The general steps for such an analysis would involve:
Adsorptive preconcentration: The analyte is accumulated onto a modified electrode surface at a specific potential.
Stripping: The potential is scanned, causing the adsorbed analyte to be electrochemically stripped from the surface, generating a current peak proportional to its concentration.
The performance of a square-wave voltammetry method for a related organophosphate, methyl parathion (B1678463), using a zirconia nanoparticle-modified electrode is summarized in the table below. This data provides a benchmark for the potential application of this technique to 2,3-dihydroxypropyl dihydrogen phosphate.
| Parameter | Value |
| Linear Range | 0.003–2.0 µg/mL |
| Detection Limit | 0.001 µg/mL |
| Relative Standard Deviation (RSD) | 5.3% (for 10 replicate measurements) |
Table 1: Performance characteristics of square-wave voltammetry for the analysis of methyl parathion using a zirconia nanoparticle-modified electrode. capes.gov.br
Ion-Selective Electrodes (ISEs):
Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer a simple and cost-effective method for the direct measurement of ion activity in a solution. While ISEs for complex organic salts are not common, the development of phosphate-selective electrodes provides a viable route for the analysis of the phosphate moiety of the target compound.
Recent advancements have led to the development of ISEs for phosphate ions with improved selectivity and sensitivity. These sensors often utilize novel ionophores that can selectively bind to phosphate ions. For instance, ISEs based on biomimetic nicotinamide (B372718) functional groups have shown promising results for the selective detection of phosphate. researchgate.netmdpi.com Another approach involves the use of cobalt-based electrodes, which have demonstrated sensitivity to H₂PO₄⁻ in various sample matrices. usda.goviastate.edu
The table below summarizes the performance of a recently developed phosphate ion-selective electrode based on a biomimetic nicotinamide compound.
| Parameter | Value |
| Dynamic Range | 10⁻⁶ to 10⁻² M |
| Limit of Detection | 0.85 × 10⁻⁶ M |
| Selectivity | High selectivity for phosphate over other common anions |
Table 2: Performance characteristics of a phosphate ion-selective electrode based on a biomimetic nicotinamide ionophore. researchgate.netmdpi.com
Biosensors:
Biosensors combine a biological recognition element with a physicochemical transducer to provide highly selective and sensitive detection. For the 2,3-dihydroxypropyl dihydrogen phosphate component, enzyme-based biosensors offer a specific analytical strategy.
An electrochemical biosensor for glycerol-3-phosphate can be constructed by co-immobilizing glycerol (B35011) kinase (GK) and glycerol-3-phosphate oxidase (GPO) onto an electrode surface. mdpi.com The enzymatic reactions produce an electrochemically detectable species, such as hydrogen peroxide, the signal of which is proportional to the glycerol-3-phosphate concentration.
The performance of such a biosensor is detailed in the following table:
| Parameter | Value |
| Linearity Range | 0.01 to 45 mM |
| Limit of Detection | 0.0001 µM |
Table 3: Performance characteristics of an electrochemical biosensor for glycerol-3-phosphate. mdpi.com
For the cyclohexanamine component, while not as extensively studied in the context of biosensors, amperometric detection methods have been developed for its analysis in various samples. researchgate.net A biosensor could potentially be developed by utilizing an enzyme that specifically metabolizes cyclohexanamine, with the resulting product being electrochemically active.
Information regarding the environmental chemical properties of the compound "Einecs 306-024-0" is not available in the public domain.
Extensive research for scientific literature and data concerning the environmental chemistry and fate of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate (this compound) did not yield any specific studies or detailed findings. Consequently, it is not possible to provide an article that adheres to the requested outline and includes specific data on the degradation pathways and environmental transport of this particular compound.
General information on the environmental behavior of related chemical classes, such as organophosphate esters and other phosphate compounds, is available. This body of literature describes various processes that may be relevant.
General Principles of Environmental Fate for Related Compounds:
Degradation Pathways:
Photolytic Degradation: Organophosphorus compounds can undergo degradation when exposed to sunlight. The rate and extent of this photodegradation can be influenced by factors such as the presence of other substances in the water that act as photosensitizers. ung.sinih.govajchem-a.comub.eduresearchgate.net
Hydrolytic Stability: The stability of organophosphate esters in water is pH-dependent. Hydrolysis, the cleavage of chemical bonds by reaction with water, is a primary degradation pathway for many of these compounds. latrobe.edu.auacs.orgdergipark.org.trresearchgate.neteuropa.eu The rate of hydrolysis can be influenced by temperature and the presence of metal ions. dergipark.org.trresearchgate.net
Microbial Degradation: Microorganisms in soil and water can play a significant role in the breakdown of organophosphorus compounds, using them as a source of phosphorus or carbon. nih.govmdpi.comtaylorfrancis.commbl.or.kroup.com The effectiveness of microbial degradation depends on the specific microorganisms present and environmental conditions.
Environmental Transport and Distribution:
Adsorption and Desorption in Soil: The tendency of organophosphate compounds to adsorb to soil particles affects their mobility. This process is influenced by soil properties such as organic matter content, clay content, and pH. geoscienceworld.orgtandfonline.comnih.govacs.orgnih.gov Compounds with higher adsorption are less likely to move through the soil profile.
Mobility and Leaching in Aquatic Systems: The solubility of organophosphates in water and their interaction with soil and sediment determine their potential to leach into groundwater and move within aquatic systems. researchgate.netdiva-portal.orgmdpi.comresearchgate.net Generally, more water-soluble compounds with low soil adsorption have a higher potential for mobility. geoscienceworld.org
While these general principles provide a framework for understanding the potential environmental fate of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate , no specific experimental data or research findings for this compound could be located to populate the detailed sections and data tables as requested.
Environmental Chemistry and Fate of Cyclohexanamine;2,3 Dihydroxypropyl Dihydrogen Phosphate
Environmental Chemistry and Fate of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate (B84403)
The environmental journey of a chemical is dictated by its intrinsic properties and its interactions with the surrounding ecosystem. For Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate, its fate is best understood by examining the characteristics of organophosphate esters and cyclohexylamine (B46788).
Organophosphate esters (OPEs) are a broad class of compounds used as flame retardants, plasticizers, and antifoaming agents. mdpi.com Their environmental presence is a result of their widespread use and their potential to be released from consumer and industrial products through volatilization and leaching. mdpi.commdpi.com The environmental persistence and mobility of OPEs vary significantly based on their specific chemical structure, particularly the nature of the ester groups. mdpi.com
Cyclohexylamine is an organic amine used in various industrial applications, including as a corrosion inhibitor in boiler water treatment and in the synthesis of other chemicals. ontosight.aiusda.gov It is a relatively strong base and is soluble in water. solubilityofthings.comnih.gov
Persistence and Degradation
The persistence of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate in the environment will likely be influenced by the degradation of both its phosphate and amine components.
Biodegradation: Microbial degradation is a key removal process for many OPEs in wastewater treatment plants and the wider environment. mdpi.comresearchgate.net Similarly, certain bacteria have been shown to degrade cyclohexylamine. For instance, Brevibacterium oxydans can utilize cyclohexylamine as a carbon and nitrogen source, breaking it down into adipic acid through a series of enzymatic reactions. nih.gov The presence of both a phosphate group and a cyclohexylamine moiety suggests that the compound could be susceptible to microbial breakdown.
Abiotic Degradation: Hydrolysis and photolysis are important abiotic degradation pathways for some OPEs. nih.gov The ester linkages in the phosphate portion of the molecule could be susceptible to hydrolysis, breaking down into simpler, more soluble compounds. The stability of the cyclohexylamine component to abiotic processes like hydrolysis is generally higher.
Mobility and Transport
The movement of this compound through soil, water, and air is governed by its solubility, vapor pressure, and tendency to adsorb to solids.
Water: Given its salt structure and the presence of hydroxyl and phosphate groups, the compound is expected to be water-soluble. ontosight.aisolubilityofthings.comnih.gov This would facilitate its transport in surface and groundwater. In aquatic systems, it may partition between the water column and sediment, with the organophosphate portion favoring adsorption to sediment. mdpi.com
Air: OPEs can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to particulate matter. mdpi.comresearchgate.net However, the salt nature of Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate suggests a low vapor pressure, making long-range atmospheric transport less likely compared to more volatile OPEs.
The following table summarizes the inferred environmental fate characteristics based on its components.
| Property | Inferred Characteristic for Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate | Basis of Inference |
| Persistence | Moderately persistent, with degradation influenced by microbial activity. | Biodegradation pathways exist for both OPEs and cyclohexylamine. nih.govresearchgate.net |
| Bioaccumulation | Low to moderate potential, depending on the specific OPE characteristics. | OPEs show a range of bioaccumulation potentials. mdpi.com |
| Mobility in Soil | Limited to moderate, with the phosphate group adsorbing to soil and the amine being more mobile. | OPEs tend to adsorb to soil, while amines can be more mobile. mdpi.comsolubilityofthings.com |
| Mobility in Water | High, due to expected water solubility. | The compound is a salt with polar functional groups. ontosight.ainih.gov |
Environmental Remediation Technologies for Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate
Effective remediation strategies for this compound would likely involve technologies proven to be successful for both organophosphate esters and amines.
Established Remediation Approaches
Adsorption: This is a widely used technique for removing OPEs from water. Activated carbon is a common adsorbent due to its high surface area and affinity for organic molecules. nih.gov Modified natural materials, such as amine-grafted pomegranate peels, have also shown promise for the simultaneous removal of phosphate and other anions from wastewater. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and UV/H₂O₂ treatment, are effective in degrading a wide range of organic pollutants, including OPEs. nih.govscielo.br These processes generate highly reactive hydroxyl radicals that can break down the complex organic structure into simpler, less harmful compounds. Studies on cyclohexylamine have also shown that ozonation can be an effective treatment method.
Bioremediation: This approach utilizes microorganisms to break down contaminants. As previously mentioned, specific bacterial strains can degrade cyclohexylamine. nih.gov For OPEs, bioremediation in wastewater treatment plants through activated sludge is a primary removal mechanism. mdpi.com Mycoremediation, using fungi, is also an emerging technology for the breakdown of organophosphorus pesticides in soil. bio-conferences.org
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. While specific studies on the phytoremediation of this compound are unavailable, the general principles could be applicable, particularly for soil contamination.
The table below outlines potential remediation technologies and their applicability.
| Remediation Technology | Target Component | Mechanism of Action | Potential Effectiveness |
| Activated Carbon Adsorption | Organophosphate ester & Cyclohexylamine | Physical adsorption onto a porous surface. | High for removing dissolved compounds from water. nih.gov |
| **Advanced Oxidation (e.g., UV/H₂O₂) ** | Organophosphate ester & Cyclohexylamine | Chemical oxidation by hydroxyl radicals. | High for degradation in water, but can be energy-intensive. nih.govscielo.br |
| Bioremediation (Activated Sludge) | Organophosphate ester & Cyclohexylamine | Microbial degradation. | Effective in wastewater treatment settings. nih.govmdpi.com |
| Mycoremediation | Organophosphate ester | Fungal enzymatic degradation. | Promising for soil remediation. bio-conferences.org |
| Phosphate-based Immobilization | Heavy Metals (co-contaminants) | Formation of insoluble metal phosphates. | Can be used in conjunction with other technologies to address co-contamination. nih.gov |
Applications of Cyclohexanamine;2,3 Dihydroxypropyl Dihydrogen Phosphate in Advanced Materials and Industrial Processes
Role in Catalysis and Reaction Enhancement
The structure of Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate (B84403) suggests its potential utility as a catalyst, particularly in asymmetric synthesis and other specialized chemical transformations. The molecule combines a chiral scaffold (the dihydroxypropyl group), a basic amine center (cyclohexylamine), and an acidic phosphate group, which can act in concert to facilitate complex reactions.
Chiral organophosphates and their salts are increasingly recognized for their role in asymmetric metal-catalysis and organocatalysis. rsc.orgacs.org The phosphate moiety can coordinate with metal ions, while the chiral diol and amine components can create a stereochemically defined environment around the catalytic center, enabling the synthesis of enantiomerically pure compounds. rsc.orgjst.go.jp For instance, chiral amine salts and phosphate esters have been shown to serve as efficient catalysts in various reactions. jst.go.jp The presence of both an acidic phosphate and a basic amine within the same molecule could allow for bifunctional catalysis, activating both electrophilic and nucleophilic partners in a reaction.
Furthermore, organophosphates have been investigated for their catalytic activity in hydrolysis reactions and in promoting ring-opening polymerizations. nih.govrsc.org The amine phosphate salt structure could also function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases. unpchemicals.com
Table 1: Potential Catalytic Roles of Cyclohexanamine;2,3-dihydroxypropyl Dihydrogen Phosphate
| Catalytic Application | Relevant Functional Groups | Potential Mechanism |
|---|---|---|
| Asymmetric Synthesis | Dihydroxypropyl, Cyclohexylamine (B46788), Phosphate | Formation of chiral metal-phosphate complexes; bifunctional acid-base catalysis. rsc.orgjst.go.jp |
| Hydrolysis Reactions | Phosphate | Catalysis of the cleavage of ester or amide bonds. nih.gov |
| Phase Transfer Catalysis | Amine Phosphate Salt | Facilitating transport of reactants across phase boundaries. unpchemicals.com |
Applications in Polymer Science and Engineering
In the realm of polymer science, the functional groups of Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate suggest several valuable applications, ranging from its use as a monomeric unit to its function as a performance-enhancing additive.
Moreover, phosphate esters are widely used as adhesion promoters, enhancing the bond between coatings and various substrates, including metals and other polymers. alfa-chemistry.comlubrizol.comlubrizol.comulprospector.com The phosphate group can form strong interactions with metal oxide surfaces, while the organic part of the molecule can entangle with the polymer matrix of the coating. alfa-chemistry.com The presence of the cyclohexylamine could further enhance adhesion through its own reactive potential. Phosphate-functional polymers are also used to create materials with improved toughness, flexibility, and chemical resistance. alfa-chemistry.com
Table 2: Potential Functions in Polymer Science
| Application | Role of Compound | Key Functional Groups | Expected Outcome |
|---|---|---|---|
| Monomer | Building block for polyesters/polyurethanes | Dihydroxypropyl | Introduction of flame retardancy and reactive sites. |
| Adhesion Promoter | Additive in coatings or adhesives | Phosphate, Cyclohexylamine | Improved bonding to metal and plastic substrates. alfa-chemistry.comlubrizol.com |
| Flame Retardant | Additive in polymer formulations | Phosphate | Reduced flammability of the final product. wikipedia.org |
Utilization in Specialty Chemical Manufacturing
As an intermediate, Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate offers a versatile platform for the synthesis of more complex specialty chemicals. Each functional group provides a handle for distinct chemical transformations.
The primary amine of the cyclohexylamine moiety can undergo a wide range of reactions, such as alkylation, acylation, and reactions with isocyanates, making it a useful precursor for creating derivatives with tailored properties. geeksforgeeks.org Amine phosphate salts themselves are used as building blocks for products like lubricant additives and biocides. google.com
The phosphate group can be further esterified to create tri-esters or used in phosphorylation reactions, a key step in the synthesis of many biologically active molecules and specialty surfactants. google.com Organophosphates are also employed as reagents in various organic transformations, including transition-metal-catalyzed cross-coupling reactions where the phosphate can act as a leaving group.
Finally, the dihydroxypropyl group can be modified through esterification, etherification, or oxidation of the hydroxyl groups to introduce different functionalities, further expanding the synthetic utility of the molecule.
Potential in Agricultural Chemistry (non-toxicology/safety aspects)
In agricultural applications, excluding direct pesticidal action, organophosphates and amine salts can play several roles. Phosphate esters have been investigated as components of fertilizers and as soil conditioners. google.comgiiresearch.comgoogle.com They can potentially improve the uptake of nutrients by plants and enhance soil structure. google.com For example, certain sugar phosphate esters are noted for their high aqueous solubility and ability to form complexes with cations, which can increase the availability of soil nutrients. google.com
The compound's structure as an amine salt of a phosphate ester could offer a dual benefit: providing phosphorus as a nutrient while the organic components act as a soil conditioner. Some amine salts of organic acids are also used as adjuvants or formulation aids in agricultural products to improve stability and efficacy. While many organophosphates are known for their use as pesticides, upi.edu there is a distinct class of applications focused on nutrient delivery and soil health. For instance, calcium phosphate is a common soil conditioner used to remediate contaminated soils. researchgate.net
Table 3: Potential Non-Toxicological Agricultural Roles
| Agricultural Application | Function | Relevant Moieties | Potential Benefit |
|---|---|---|---|
| Specialty Fertilizer | Phosphorus Source & Nutrient Uptake Enhancer | Dihydrogen Phosphate | Soluble form of phosphorus, enhanced nutrient absorption by plants. google.comgoogle.com |
| Soil Conditioner | Soil Structure Improver | Organic components (amine, diol) | Improved soil aggregation and nutrient retention. google.comgiiresearch.com |
Exploration in Surface Chemistry and Coatings
The molecular structure of Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate makes it a prime candidate for applications in surface chemistry and the formulation of advanced coatings. Phosphate-based compounds are well-established as highly effective agents for metal surface treatment. chemresearchco.comicl-group.comspringcometalcoating.comargosycoatings.comgruppogaser.com
When applied to a metal surface, phosphate esters can form a chemical conversion coating. argosycoatings.com This process transforms the metal surface into a non-metallic, crystalline phosphate layer that significantly enhances corrosion resistance and provides an excellent base for subsequent painting or powder coating. springcometalcoating.comgruppogaser.com The porous, crystalline nature of the phosphate layer improves the mechanical adhesion of paints and can retain oils and other lubricants, further boosting corrosion protection and reducing friction. argosycoatings.com
The amine component of the salt can also contribute to corrosion inhibition. Amine phosphates are known to form protective films on metal surfaces, acting as effective corrosion inhibitors in various industrial settings, including water treatment systems and lubricant formulations. unpchemicals.comontosight.aimdpi.comgoogle.comresearchgate.net The combination of both phosphate and amine functionalities in one molecule could lead to a synergistic effect, providing superior surface protection. The dihydroxypropyl group adds hydrophilicity, which could be beneficial for the dispersibility of the compound in water-based coating formulations.
Table 4: Representative Surface Activity of a Related Alkyl Phosphate Ester This table presents typical data for an alkyl phosphoric acid ester to illustrate the surface tension properties characteristic of this class of compounds. Data is not for Einecs 306-024-0.
| Concentration (mg/L) | pH | Surface Tension (dynes/cm) |
|---|---|---|
| 5 | 4.0 | 50 |
| 5 | 6.0 | 42 |
| 10 | 6.0 | ~40 |
| 20 | 6.0 | ~38 |
(Data derived from studies on generic alkyl phosphoric acid esters for illustrative purposes). researchgate.net
Computational and Theoretical Investigations of Cyclohexanamine;2,3 Dihydroxypropyl Dihydrogen Phosphate
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For Cyclohexanamine;2,3-dihydroxypropyl Dihydrogen Phosphate (B84403), such calculations would primarily focus on the nature of the ionic bond, proton transfer phenomena, and the conformational landscape of the individual ions.
The interaction between cyclohexanamine and phosphoric acid derivatives is characterized by proton transfer from the acidic phosphate group to the basic amine group, forming a cyclohexylammonium cation and a dihydrogen phosphate anion. DFT calculations can be employed to model this proton transfer, determining the potential energy surface and the stability of the resulting ion pair. Studies on similar systems, such as phosphoric acid doped with imidazole, have utilized DFT at the B3LYP/TZVP level to confirm that proton exchange is a fundamental aspect of such acid-base interactions. pku.edu.cn For the title compound, calculations would likely show a significant energy barrier for the reverse proton transfer, confirming the stability of the salt form.
The conformational flexibility of both the cyclohexylammonium cation and the 2,3-dihydroxypropyl dihydrogen phosphate anion is another area of interest for quantum chemical investigation. The cyclohexane (B81311) ring exists in a chair conformation, and the orientation of the ammonium (B1175870) group can be either axial or equatorial. Similarly, the dihydroxypropyl chain has multiple rotatable bonds, leading to a complex potential energy surface with numerous local minima. Quantum chemical calculations can identify the most stable conformers and the energy barriers between them.
Furthermore, these calculations can provide insights into the reactivity of the compound through the analysis of global and local reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, are indicative of the electron-donating and electron-accepting capabilities of the molecule, respectively. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. In the context of the title compound, the phosphate group's oxygen atoms are expected to be the primary sites for electrophilic interaction, while the N-H protons of the cyclohexylammonium cation could be involved in hydrogen bonding.
Table 1: Calculated Properties of Related Phosphate Systems
| Property | Value/Description | Method | Reference |
|---|---|---|---|
| Proton Transfer Barrier | High barrier for reverse transfer | DFT (B3LYP/TZVP) | pku.edu.cn |
| Water Binding Energy to DMP- | 25.95 kcal/mol (bridging) | PCILO | researchgate.net |
Note: Data is for related dimethylphosphate (DMP-) systems and is indicative of the types of interactions expected.
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions between the ions of the salt and their environment, such as a solvent. For Cyclohexanamine;2,3-dihydroxypropyl Dihydrogen Phosphate, MD simulations can be particularly useful for understanding ion pairing, solvation, and the dynamics of the flexible side chain.
In an aqueous solution, the cyclohexylammonium cations and the dihydrogen phosphate anions will be solvated by water molecules. MD simulations can reveal the structure of the hydration shells around these ions. It is expected that the ammonium group will form strong hydrogen bonds with water molecules, as will the phosphate group and the hydroxyl groups of the dihydroxypropyl chain. The hydrophobic cyclohexane ring, on the other hand, will influence the local water structure through hydrophobic hydration.
A key aspect that can be investigated with MD simulations is the phenomenon of ion pairing. pku.edu.cnnih.govdoi.org In solution, ions can exist as fully solvated, separate entities or form various types of ion pairs: contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs). pku.edu.cnnih.govdoi.org The relative populations of these species depend on the concentration of the salt and the nature of the ions and the solvent. MD simulations, often in conjunction with potential of mean force (PMF) calculations, can quantify the free energy landscape of ion pairing and predict the most stable configurations. doi.org For the title compound, the multiple hydrogen bond donor and acceptor sites on both ions suggest that a complex network of interactions, potentially favoring solvent-shared or solvent-separated ion pairs, could exist.
Reactive force field (ReaxFF) molecular dynamics simulations have been used to study the tribological properties of phosphate-based ionic liquids on iron oxide surfaces. nih.gov These studies show that the interaction between the ionic liquid and the surface can lead to the formation of a protective tribo-film, with chemical reactions involving the cleavage of P-O and C-O bonds. nih.gov While not directly applicable to the title compound in a biological context, this highlights the potential for complex chemical behavior at interfaces, which could be modeled using advanced simulation techniques.
Table 2: Types of Ion Pairs in Aqueous Solution
| Ion Pair Type | Description |
|---|---|
| Contact Ion Pair (CIP) | Cation and anion are in direct contact. |
| Solvent-Shared Ion Pair (SIP) | Cation and anion are separated by a single layer of solvent molecules. |
Structure-Activity Relationship (SAR) Modeling (non-biological/toxicological)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with a specific activity or property. While most commonly applied in drug discovery to predict biological activity or toxicity, the principles of SAR and QSAR can also be used to model non-biological properties. ui.ac.id For Cyclohexanamine;2,3-dihydroxypropyl Dihydrogen Phosphate, SAR modeling could be employed to understand how structural modifications would affect its physicochemical properties.
For instance, a QSAR model could be developed to predict the solubility of related organophosphate salts in different solvents. The model would use a set of molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the experimentally determined solubility. Descriptors could include measures of molecular size, shape, hydrophobicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges). By analyzing the contribution of different descriptors to the model, one could infer which structural features are most important for solubility. For the title compound, the presence of the hydroxyl groups and the phosphate moiety would be expected to significantly influence its aqueous solubility.
Another potential application of non-biological SAR is in the prediction of thermal stability. The decomposition temperature of a salt is related to the strength of the ionic bond and the intrinsic stability of the cation and anion. A SAR model could explore how modifications to the cyclohexyl ring (e.g., substitution) or the dihydroxypropyl chain (e.g., changing the length or number of hydroxyl groups) would affect the thermal stability of the salt.
It is important to note that the development of robust SAR and QSAR models requires a sufficiently large and diverse dataset of compounds with experimentally measured properties. In the absence of such a dataset for Cyclohexanamine;2,3-dihydroxypropyl Dihydrogen Phosphate and its close analogs, any SAR discussion remains qualitative and based on general chemical principles.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cyclohexanamine;2,3-dihydroxypropyl Dihydrogen Phosphate |
| Einecs 306-024-0 |
| Cyclohexanamine |
| 2,3-dihydroxypropyl dihydrogen phosphate |
| Cyclohexylammonium |
| Dihydrogen phosphate |
| Imidazole |
| Phosphoric acid |
Future Research Directions and Emerging Trends for Cyclohexanamine;2,3 Dihydroxypropyl Dihydrogen Phosphate
Interdisciplinary Research Opportunities
The fusion of a cyclohexylamine (B46788) moiety with a 2,3-dihydroxypropyl dihydrogen phosphate (B84403) group opens up a wide array of interdisciplinary research avenues. The inherent properties of each component can be leveraged to create synergistic effects, leading to the development of novel functional materials and systems.
The cyclohexylamine portion of the molecule is a well-established building block in organic synthesis, utilized in the production of pharmaceuticals, corrosion inhibitors, and agricultural chemicals. atamanchemicals.comchemkraft.ir Its derivatives have been explored for their anti-inflammatory and analgesic properties. benchchem.com The amine group itself can act as a catalytic site or a point of attachment for further functionalization. researchgate.net
The 2,3-dihydroxypropyl dihydrogen phosphate moiety, a derivative of glycerophosphoric acid, is biocompatible and plays a crucial role in various biological processes. solubilityofthings.comgoogle.com This phosphate group imparts hydrophilicity and can interact with biological systems, making it a valuable component in drug delivery and biomaterials. solubilityofthings.comsolubilityofthings.com For instance, functionalized phosphates are at the forefront of research in bone tissue repair and regenerative medicine. chemimpex.com The phosphate group can also be essential for creating advanced fertilizers with controlled-release properties. solubilityofthings.comresearchgate.net
The combination of these two functional groups in a single molecule creates opportunities for the development of:
Advanced Drug Delivery Systems: The cyclohexylamine moiety could be functionalized with a therapeutic agent, while the phosphate group enhances water solubility and biocompatibility, potentially for targeted delivery systems. solubilityofthings.comchemimpex.com The amphiphilic nature that can arise from such combinations is valuable for creating surfactants and emulsifiers. solubilityofthings.com
Biocompatible Materials: The compound could serve as a monomer or cross-linking agent in the creation of novel biodegradable polymers and hydrogels for tissue engineering and other biomedical applications. frontiersin.orgfrontiersin.orgoup.com
Smart Corrosion Inhibitors: Amine-phosphate compounds are known to be effective corrosion inhibitors. chemkraft.irmdpi.com Research into the synergistic effects of the cyclohexylamine and phosphate groups could lead to more efficient and environmentally friendly "smart" inhibitors that form protective layers on metal surfaces. cortecvci.comrsc.org
Novel Catalysts: The presence of both an amine and a phosphate group could be exploited in the design of bifunctional organocatalysts for asymmetric synthesis. researchgate.netacs.org
Table 1: Potential Interdisciplinary Applications
| Field | Role of Cyclohexylamine Moiety | Role of Phosphate Moiety |
|---|---|---|
| Pharmaceuticals | Precursor for active pharmaceutical ingredients (APIs); potential for specific biological interactions. atamanchemicals.combenchchem.com | Enhances solubility and bioavailability; targeting group for bone tissue; component of drug delivery systems like liposomes. benchchem.comgoogle.comchemimpex.com |
| Materials Science | Building block for polymers; imparts specific mechanical or chemical properties. atamanchemicals.com | Component of functionalized biomaterials; used in hydrogels and for surface modifications. chemimpex.comoup.com |
| Agriculture | Component of herbicides and insecticides. atamanchemicals.com | Key component of controlled-release and enhanced-efficiency fertilizers. solubilityofthings.comresearchgate.net |
| Industrial Chemistry | Effective corrosion inhibitor; acid gas absorbent. atamanchemicals.comchemkraft.ir | Synergistic component in mixed corrosion inhibitors; surface passivator. mdpi.comrsc.org |
Challenges and Prospective Innovations in Synthesis and Application
While the potential applications are vast, the synthesis and practical application of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate and its derivatives present several challenges that are currently driving innovation in chemical synthesis.
A primary challenge lies in the stereoselective synthesis of functionalized cyclohexylamine derivatives. researchgate.net Creating specific stereoisomers is often crucial for biological activity, and traditional synthetic methods may lack the required precision. Another significant hurdle is the selective phosphorylation of polyol compounds like glycerol (B35011), which can lead to a mixture of products. acs.org
To address these challenges, researchers are exploring a range of innovative synthetic strategies:
Biocatalysis: The use of enzymes such as lipases and transaminases offers a highly selective and environmentally friendly route to chiral amine and phosphate derivatives. researchgate.net
Asymmetric Catalysis: The development of chiral organocatalysts, including those based on phosphoric acids, allows for the synthesis of specific enantiomers of complex molecules. rsc.org
Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool for constructing complex organic molecules under mild conditions, which could be applied to the synthesis of cyclohexylamine derivatives. rsc.org
One-Pot Reactions: Multi-component reactions, such as the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, offer an efficient and atom-economical approach to creating amine-phosphate linkages. rsc.orgresearchgate.net
Advanced Functional Materials: In the realm of applications, innovations include the development of functionalized calcium phosphates for bone repair and polymer-coated phosphate fertilizers for improved nutrient use efficiency in agriculture. chemimpex.comresearchgate.net
Table 2: Synthetic Challenges and Innovative Solutions
| Challenge | Traditional Approach | Innovative Solution |
|---|---|---|
| Stereocontrol in Cyclohexylamine Synthesis | Classical resolution techniques; often low yield and high cost. | Asymmetric synthesis using chiral catalysts; biocatalytic routes with enzymes like transaminases. researchgate.netrsc.org |
| Selective Phosphorylation | Use of protecting groups, leading to multi-step synthesis and waste generation. acs.org | Regioselective enzymatic phosphorylation; one-pot phosphorylation reactions using novel activating agents. researchgate.netacs.org |
| Formation of P-N Bond | Reactions often require harsh conditions or hazardous reagents like chlorinating agents. nih.gov | Iodine-mediated cross-coupling reactions; visible-light-driven catalytic methods. nih.govacs.org |
| By-product Formation | Formation of di- and tri-substituted phosphates and pyrophosphates. acs.org | Use of activated phosphates for selective monophosphorylation; solvent-free reaction conditions. acs.orgderpharmachemica.com |
Sustainable Chemistry Perspectives
The principles of sustainable or "green" chemistry are increasingly influencing the future direction of chemical synthesis and application, and the production of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate is no exception. The focus is on developing processes that are more efficient, use less hazardous materials, and generate minimal waste.
Key trends in sustainable chemistry relevant to this compound include:
Green Solvents and Solvent-Free Reactions: A significant push is underway to replace traditional volatile organic solvents with water or to conduct reactions under solvent-free conditions, which simplifies purification and reduces environmental impact. researchgate.netderpharmachemica.com
Catalyst Reusability: The development of heterogeneous or recyclable catalysts is a cornerstone of green chemistry, aiming to reduce costs and waste associated with catalyst disposal. derpharmachemica.comderpharmachemica.com
Atom Economy: Synthetic methodologies like one-pot, multi-component reactions are being prioritized as they maximize the incorporation of starting materials into the final product, thus minimizing waste. derpharmachemica.com
Renewable Feedstocks: There is growing interest in sourcing starting materials from renewable resources. For instance, some amine carboxylates used in corrosion inhibitors are derived from the fermentation of sugar beets. cortecvci.com Similarly, glycerol, a precursor to the phosphate moiety, is a byproduct of biodiesel production.
Biodegradability: For applications in medicine and agriculture, designing the final product to be biodegradable is a critical aspect of sustainable chemistry, ensuring that it does not persist in the environment. frontiersin.orgfrontiersin.org
The application of these principles will be crucial in realizing the full potential of Cyclohexanamine; 2,3-dihydroxypropyl Dihydrogen Phosphate in a manner that is both economically viable and environmentally responsible. derpharmachemica.com
Q & A
Q. How can researchers accurately identify and characterize EINECS 306-024-0 in experimental settings?
Methodological Answer: Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC or GC-MS) to confirm molecular structure and purity. Cross-reference spectral data with peer-reviewed databases (e.g., PubChem, SciFinder) to validate findings. Ensure calibration standards and control samples are included to minimize instrumental drift .
Q. What are the optimal laboratory conditions for synthesizing this compound with high yield and reproducibility?
Methodological Answer: Design experiments using factorial design (e.g., Taguchi method) to test variables like temperature, catalysts, and reaction time. Monitor reaction progress via TLC or in-situ FTIR. Validate reproducibility by repeating synthesis under identical conditions and comparing yields statistically (e.g., ANOVA) .
Q. How should researchers address discrepancies in physicochemical property data (e.g., solubility, melting point) reported across studies?
Methodological Answer: Conduct systematic meta-analysis of existing literature to identify outliers. Replicate measurements using standardized protocols (e.g., OECD guidelines) and control for variables like solvent purity and temperature calibration. Use Bland-Altman plots to assess agreement between datasets .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the reactivity of this compound under varying environmental conditions?
Methodological Answer: Employ computational modeling (DFT or MD simulations) to predict reaction pathways, complemented by experimental validation using stopped-flow kinetics or isotopic labeling. Compare theoretical and empirical activation energies to refine mechanistic hypotheses .
Q. How can researchers resolve contradictions in toxicity or bioactivity data for this compound observed in different in vitro models?
Methodological Answer: Perform comparative cytotoxicity assays across multiple cell lines (e.g., HepG2, HEK293) with standardized viability endpoints (e.g., MTT, ATP assays). Control for confounding factors like cell passage number and culture media. Use meta-regression to analyze variability linked to experimental design .
Q. What strategies ensure robust quantification of trace-level degradation products of this compound in complex matrices?
Methodological Answer: Develop a LC-MS/MS method with isotope dilution for high sensitivity. Validate using spike-and-recovery tests in representative matrices (e.g., soil, water). Apply principal component analysis (PCA) to distinguish degradation artifacts from environmental contaminants .
Experimental Design & Data Analysis
Q. How to design a controlled study assessing the catalytic role of this compound in multi-step organic reactions?
Methodological Answer: Use a split-plot design to isolate catalyst effects from other variables. Monitor intermediates via real-time MS or Raman spectroscopy. Apply response surface methodology (RSM) to optimize reaction parameters and identify synergistic effects .
Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in studies involving this compound?
Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via AIC/BIC criteria. For heteroscedastic data, apply weighted least squares or generalized additive models (GAMs) .
Cross-Validation & Replicability
Q. How can researchers ensure cross-laboratory replicability of thermodynamic data for this compound?
Methodological Answer: Adopt interlaboratory round-robin testing with standardized protocols (e.g., IUPAC guidelines). Share raw calorimetry data (e.g., DSC curves) via open-access platforms. Use Cohen’s kappa or intraclass correlation coefficients (ICC) to quantify reproducibility .
Q. What validation steps are critical when using machine learning to predict the environmental fate of this compound?
Methodological Answer: Train models on high-quality datasets (e.g., EPA’s ECOTOX) with rigorous feature selection (LASSO regression). Validate via k-fold cross-validation and external testing with independent datasets. Report uncertainty intervals using bootstrapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
